3,5-Dimethoxyphenyl diethylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C13H19NO4/c1-5-14(6-2)13(15)18-12-8-10(16-3)7-11(9-12)17-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
NTRQMDWVGJZFEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dimethoxyphenyl Diethylcarbamate and Its Analogues
Established Synthetic Pathways for Carbamate (B1207046) Formation
Traditional methods for the formation of the carbamate linkage in compounds like 3,5-Dimethoxyphenyl diethylcarbamate primarily involve the reaction of a phenolic hydroxyl group with an activated carbamoyl (B1232498) donor. These pathways are well-documented and widely employed due to their reliability and versatility.
Direct Carbamoylation of Substituted Phenols
Direct carbamoylation involves the reaction of a substituted phenol (B47542), in this case, 3,5-dimethoxyphenol (B141022), with a suitable carbamoylating agent. A common approach is the use of isocyanates. The reaction proceeds via the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate group. This method, however, necessitates the handling of isocyanates, which can be toxic.
Alternative, safer methods have been developed that avoid the direct use of hazardous reagents like phosgene (B1210022) or isocyanates. helsinki.fi One such strategy involves the use of carbon dioxide (CO2) as a C1 source in a three-component reaction with a phenol and an amine. helsinki.fi This approach aligns with the principles of green chemistry by utilizing an abundant and non-toxic carbonyl source. helsinki.fi For instance, O-aryl carbamates can be synthesized from phenols, primary amines, and CO2 at atmospheric pressure and room temperature using a peptide coupling reagent like propanephosphonic acid anhydride (B1165640) (T3P). helsinki.fi
Another established method is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, which serves to trap the in situ-generated isocyanate intermediate. organic-chemistry.org
Reactions Involving Diethylcarbamoyl Chloride Precursors
A prevalent and efficient method for synthesizing this compound is the reaction between 3,5-dimethoxyphenol and diethylcarbamoyl chloride. Diethylcarbamoyl chloride acts as a reagent to transfer the diethylcarbamoyl group to the phenolic hydroxyl group. wikipedia.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.gov The general mechanism involves the nucleophilic attack of the deprotonated phenoxide on the electrophilic carbonyl carbon of the diethylcarbamoyl chloride, leading to the displacement of the chloride leaving group and the formation of the O-aryl carbamate.
This method is highly versatile and can be applied to a wide range of phenols and N,N-disubstituted carbamoyl chlorides. organic-chemistry.orgresearchgate.net To circumvent the handling of sensitive carbamoyl chlorides, one-pot procedures have been developed where the N-substituted carbamoyl chloride is formed in situ and subsequently reacted with the phenol. organic-chemistry.org Lewis acids, such as zinc chloride, can be employed to catalyze the reaction between carbamoyl chlorides and alcohols or phenols, often under mild conditions. researchgate.net
Table 1: Comparison of Established Synthetic Pathways for O-Aryl Carbamate Formation
| Method | Reagents | Key Features | Citations |
|---|---|---|---|
| Isocyanate Addition | Phenol, Isocyanate | Direct addition, but isocyanates can be hazardous. | helsinki.fi |
| Diethylcarbamoyl Chloride | 3,5-Dimethoxyphenol, Diethylcarbamoyl Chloride, Base | Widely used, efficient, general for many phenols. | wikipedia.orgnih.gov |
| In-situ Carbamoyl Chloride | Phenol, Amine, Phosgene derivative | Avoids isolation of sensitive carbamoyl chloride. | organic-chemistry.org |
| CO2 Utilization | Phenol, Amine, CO2, Coupling Agent (e.g., T3P) | Greener approach, avoids toxic phosgene/isocyanates. | helsinki.fi |
Advanced Synthetic Strategies Utilizing Directed Metalation Groups (DMGs)
The O-carbamate group is a powerful tool in modern organic synthesis, functioning as one of the most effective directed metalation groups (DMGs). This property allows for highly regioselective functionalization of the aromatic ring, providing access to complex substituted molecules that are difficult to synthesize using classical methods.
Directed Ortho Metalation (DoM) Approaches with Aryl O-Carbamates
Directed ortho metalation (DoM) is a regioselective deprotonation strategy. The aryl O-carbamate group, particularly the N,N-diethyl-O-carbamate (-OCONEt2), excels as a DMG. acs.org The process involves treating the aryl O-carbamate substrate, such as this compound, with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) at low temperatures, typically -78 °C. nih.gov
The mechanism involves the coordination of the lithium base to the Lewis basic carbonyl oxygen of the carbamate group. This coordination brings the base into close proximity to a specific proton on the aromatic ring, facilitating its removal. This "complex-induced proximity effect" (CIPE) leads to the formation of a thermodynamically stable ortho-lithiated intermediate. nih.gov This intermediate can then be trapped by a wide variety of electrophiles (E+), resulting in the formation of a 1,2-disubstituted product with high regioselectivity. acs.orgnih.gov
Regioselective Functionalization of Dimethoxyphenyl Scaffolds
On a 3,5-dimethoxyphenyl scaffold, the O-carbamate group at position 1 unequivocally directs metalation to the ortho positions (C2 and C6). While the methoxy (B1213986) groups at C3 and C5 are also ortho-directing groups, the O-carbamate is significantly more powerful, ensuring that deprotonation occurs adjacent to it. nih.gov
This high degree of regiocontrol allows for the precise introduction of a diverse range of functional groups at the C2 or C6 positions of the 3,5-dimethoxyphenyl ring. After the initial ortho-functionalization, the carbamate group can be readily cleaved, typically by hydrolysis under basic or acidic conditions, to reveal a free hydroxyl group. This makes the carbamate group an excellent removable directing group, enabling synthetic sequences that would otherwise be challenging. For example, after introducing an electrophile at the C2 position via DoM, subsequent hydrolysis would yield a 2-substituted-3,5-dimethoxyphenol.
Table 2: Electrophiles Used in DoM Reactions of Aryl O-Carbamates
| Electrophile | Functional Group Introduced |
|---|---|
| I2 | Iodo |
| CO2 | Carboxylic acid |
| DMF | Aldehyde (formyl) |
| R-X (e.g., CH3I) | Alkyl |
| R-CHO | Hydroxyalkyl |
| ClSiR3 | Silyl |
Green Chemistry Principles in this compound Synthesis
The synthesis of carbamates has traditionally relied on hazardous reagents such as phosgene and its derivatives (e.g., diphosgene, triphosgene) and isocyanates. helsinki.fi The application of green chemistry principles aims to mitigate these issues by developing safer and more sustainable synthetic routes.
A key focus is the replacement of phosgene and isocyanates with carbon dioxide as a benign C1 building block. helsinki.fi Methods that convert CO2, amines, and phenols directly into O-aryl carbamates are highly desirable as they improve the safety profile and atom economy of the synthesis. These reactions often require activation of the carbamic acid intermediate formed from the amine and CO2, but can be performed under mild conditions, such as at atmospheric pressure and room temperature, avoiding the need for high-pressure equipment. helsinki.fi
Other green considerations include the use of catalytic rather than stoichiometric reagents. For example, the development of catalytic cycles for carbamate synthesis reduces waste generation. researchgate.netresearchgate.net The choice of solvent is also critical; replacing hazardous solvents with more environmentally benign alternatives is a central tenet of green chemistry. Research into one-pot procedures, where multiple reaction steps are performed in the same vessel, further enhances efficiency and reduces waste by minimizing purification steps. organic-chemistry.org
Derivatization and Analog Generation Strategies
The generation of analogues of this compound is a key strategy in medicinal chemistry and chemical biology to explore the structure-activity relationships of a compound. This involves the systematic modification of the core structure to understand how different chemical features influence its biological activity.
Synthesis of Structurally Related N,N-Diethylcarbamate Functionalized Compounds
The synthesis of N,N-diethylcarbamate functionalized compounds can be achieved through several reliable methods, primarily involving the reaction of a hydroxyl- or amino-substituted aromatic core with a diethylcarbamoyl chloride or a related reactive intermediate. A common and effective approach is the reaction of a substituted phenol with diethylcarbamoyl chloride in the presence of a base to facilitate the formation of the carbamate ester linkage.
Alternatively, substituted anilines can be converted to their corresponding isocyanates, which then readily react with diethylamine (B46881) to yield the desired N,N-diethyl-substituted urea (B33335) analogues, which are structurally related to carbamates. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
For instance, the synthesis of this compound can be envisioned through a two-step process. First, the commercially available 3,5-dimethoxyaniline (B133145) is treated with phosgene or a phosgene equivalent to form the reactive intermediate, (3,5-dimethoxy)phenyl isocyanate. prepchem.com This isocyanate is then reacted with diethylamine to yield the final product, this compound. This method is highly efficient and allows for the introduction of the diethylcarbamate moiety at a specific position on the phenyl ring.
Below is a table summarizing various synthetic approaches to N,N-diethylcarbamate functionalized compounds:
| Starting Material | Reagent(s) | Product | Key Transformation |
| Substituted Phenol | Diethylcarbamoyl chloride, Base (e.g., Triethylamine) | O-Aryl N,N-diethylcarbamate | O-Carbamoylation |
| Substituted Aniline (B41778) | 1. Phosgene or equivalent 2. Diethylamine | N-Aryl-N',N'-diethylurea | Formation of isocyanate followed by reaction with a secondary amine |
| Carboxylic Acid | Diethylcarbamoyl chloride, Organic tertiary base | N,N-diethylcarboxamide | Amide bond formation |
Exploration of Alternative Linkages and Substituents for Research Probes
To create a diverse set of research probes, alternative linkages to the N,N-diethyl group are explored, often utilizing bioisosteric replacements for the carbamate functionality. drughunter.comu-tokyo.ac.jpdrugdesign.org Bioisosteres are functional groups or molecules that have similar physical and/or chemical properties, which can elicit a similar biological response. drughunter.comu-tokyo.ac.jpdrugdesign.org This strategy is employed to modulate the compound's stability, and pharmacokinetic properties while retaining its desired biological activity. nih.gov
Common bioisosteric replacements for the carbamate linkage include urea and sulfonamide groups. nih.govresearchgate.netrsc.org The synthesis of these analogues involves reacting the core aromatic amine with different electrophilic partners.
For the synthesis of a urea analogue, a substituted aniline can be reacted with diethylcarbamoyl chloride or an equivalent reagent. This reaction directly forms the urea linkage, providing a straightforward method for generating these derivatives.
For the synthesis of a sulfonamide analogue, the starting aromatic amine is reacted with a diethylsulfamoyl chloride. This reaction, typically carried out in the presence of a base, leads to the formation of a stable sulfonamide bond.
The following table outlines the synthesis of analogues with alternative linkages:
| Linkage Type | Starting Material | Reagent(s) | Product |
| Urea | Substituted Aniline | Diethylcarbamoyl chloride, Base | N-Aryl-N',N'-diethylurea |
| Sulfonamide | Substituted Aniline | Diethylsulfamoyl chloride, Base | N-Aryl-N,N-diethylsulfonamide |
By employing these synthetic strategies, a wide array of analogues of this compound with diverse substituents and alternative linkages can be generated. This library of compounds is invaluable for systematic studies aimed at understanding the molecular basis of their biological function and for the development of potent and selective research probes.
Spectroscopic and Advanced Analytical Characterization in Research Settings
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing insight into the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR spectroscopy of 3,5-Dimethoxyphenyl diethylcarbamate is anticipated to reveal distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the protons of the diethylcarbamate moiety. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.
The expected signals in the ¹H NMR spectrum are as follows:
A triplet corresponding to the two methyl groups (CH₃) of the diethylamino group.
A quartet corresponding to the two methylene (B1212753) groups (CH₂) of the diethylamino group, due to coupling with the adjacent methyl protons.
A singlet for the six protons of the two equivalent methoxy (OCH₃) groups on the aromatic ring.
Signals in the aromatic region corresponding to the three protons on the phenyl ring. The proton at the C2 position would likely appear as a triplet, and the equivalent protons at the C4 and C6 positions would appear as a doublet.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.20 | Triplet | 6H | -N(CH₂CH₃ )₂ |
| ~3.40 | Quartet | 4H | -N(CH₂ CH₃)₂ |
| ~3.80 | Singlet | 6H | Ar-OCH₃ |
| ~6.40 | Triplet | 1H | Ar-H (C4) |
| ~6.60 | Doublet | 2H | Ar-H (C2, C6) |
Note: Predicted data is based on typical chemical shifts for similar functional groups.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.
The predicted signals in the ¹³C NMR spectrum would include:
A signal for the methyl carbons of the diethylamino group.
A signal for the methylene carbons of the diethylamino group.
A signal for the methoxy carbons.
Signals for the aromatic carbons, with distinct shifts for the carbon attached to the carbamate (B1207046) oxygen, the carbons bearing the methoxy groups, and the other aromatic carbons.
A signal for the carbonyl carbon of the carbamate group, typically found at a higher chemical shift (downfield).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~14 | -N(CH₂CH₃ )₂ |
| ~42 | -N(CH₂ CH₃)₂ |
| ~55 | Ar-OCH₃ |
| ~100 | Ar-C (C4) |
| ~105 | Ar-C (C2, C6) |
| ~152 | Ar-C (C1) |
| ~155 | C =O (Carbonyl) |
| ~160 | Ar-C (C3, C5) |
Note: Predicted data is based on typical chemical shifts for similar functional groups.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, the EIMS spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the carbamate group. Common fragments would include the loss of the diethylamino group and the formation of a stable ion representing the 3,5-dimethoxyphenyl moiety.
Table 3: Predicted Key Fragments in the EIMS of this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 253 | [M]⁺ (Molecular Ion) |
| 181 | [M - N(CH₂CH₃)₂]⁺ |
| 153 | [C₈H₉O₃]⁺ (3,5-dimethoxyphenoxy ion) |
| 100 | [O=C=N(CH₂CH₃)₂]⁺ |
| 72 | [N(CH₂CH₃)₂]⁺ |
Note: Predicted data based on common fragmentation patterns of carbamates and aromatic ethers.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. The experimentally determined exact mass is compared to the theoretically calculated mass for the expected molecular formula.
For this compound (C₁₃H₁₉NO₄), the theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision. An HRMS measurement confirming this exact mass would provide strong evidence for the correct elemental composition.
Table 4: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M]⁺ |
|---|---|
| C₁₃H₁₉NO₄ | 253.1314 |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes.
For a compound of this polarity, Reverse-Phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The purity can be determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram.
Gas Chromatography, possibly coupled with a mass spectrometer (GC-MS), could also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. The choice of the column (e.g., a non-polar or medium-polarity column) and the temperature program would be optimized to achieve good separation of the target compound from any impurities.
Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and for preliminary purity checks. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be chosen to achieve a retention factor (Rf) that allows for clear separation from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separations
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like this compound. It is routinely used to determine the purity of a sample by separating the main compound from any impurities, starting materials, or by-products from its synthesis. In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol. researchgate.net The purity is assessed by integrating the area of the detected peaks, with the primary peak corresponding to the target compound.
Furthermore, HPLC is the premier method for enantiomeric separation, should a chiral center be present or introduced into the molecule. While this compound itself is achiral, derivatives or related chiral carbamates can be resolved into their constituent enantiomers using specialized chiral stationary phases (CSPs). nih.gov The ability to separate enantiomers is critical, as different enantiomers of a compound can exhibit distinct biological activities.
| Parameter | Typical Conditions for Carbamate Analysis |
| Column | C18 (for purity); Chiral Stationary Phase (for enantiomers) |
| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water researchgate.net |
| Detector | UV-Vis Detector (e.g., at 254 nm or 308 nm) researchgate.net |
| Flow Rate | 1.0 mL/min nih.gov |
| Application | Purity assessment, quantification, enantiomeric resolution researchgate.netnih.gov |
Among the most powerful and widely used CSPs for the separation of enantiomers are those based on polysaccharide derivatives. acs.org Amylose (B160209) tris(3,5-dimethylphenylcarbamate), in particular, has demonstrated exceptional chiral recognition capabilities for a broad range of racemic compounds. nih.govacs.orgnih.gov This CSP is typically coated or immobilized onto a silica (B1680970) gel support. nih.govnih.gov
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. acs.org The carbamate groups on the amylose backbone create a defined chiral environment with grooves and cavities. Chiral recognition is achieved through a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the phenylcarbamate moieties of the stationary phase. rsc.org The subtle differences in the stability of these interactions for each enantiomer lead to different retention times on the column, thus enabling their separation. acs.orgrsc.org The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol), is crucial for optimizing the resolution between the enantiomers. nih.gov
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While many carbamates have limited thermal stability, GC is highly suitable for analyzing volatile precursors, degradation products, or related metabolites of this compound. For instance, a key related volatile compound is 3,5-dimethoxyphenol (B141022), which could be a product of hydrolysis.
GC methods have been developed for the determination of 3,5-dimethoxyphenol in various matrices. nih.gov In such analyses, the sample is often derivatized to increase its volatility and thermal stability before injection into the GC system. nih.gov The separation occurs in a capillary column, and detection is commonly performed using a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectra for definitive identification. nih.govresearchgate.net
| Parameter | Example Conditions for 3,5-Dimethoxyphenol (a related volatile) |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |
| Column | Capillary column (e.g., AQ21BP1) sci-hub.se |
| Carrier Gas | Helium researchgate.net |
| Temperature Program | Programmed ramp from a lower to a higher temperature (e.g., starting at 100°C) sci-hub.se |
| Detection | Mass Spectrometry (MS) nih.gov |
| Application | Analysis of volatile precursors, by-products, or metabolites nih.gov |
Column Chromatography for Purification Strategies
Column chromatography is an indispensable technique for the purification of synthetic compounds on both laboratory and larger scales. silicycle.com For a compound like this compound, purification via column chromatography on silica gel is a standard procedure. nih.gov This method separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.
The crude product is loaded onto the top of a column packed with a stationary phase, most commonly silica gel. nih.govhu-berlin.de A solvent system (eluent), typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is then passed through the column. nih.gov The polarity of the eluent is optimized to allow the desired compound to move down the column at a moderate rate, separating it from more polar and less polar impurities. Fractions are collected sequentially and analyzed for purity, often using Thin-Layer Chromatography (TLC).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, IR spectroscopy can confirm the presence of its key structural features. The spectrum would exhibit characteristic absorption bands for the carbamate, aromatic, and ether functionalities.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| C=O (Carbamate) | Stretch | 1730-1680 |
| C-N (Carbamate) | Stretch | 1350-1250 |
| C-O (Ether & Carbamate) | Stretch | 1300-1000 |
| C=C (Aromatic) | Stretch | 1600-1450 vscht.cz |
| =C-H (Aromatic) | Stretch | 3100-3000 vscht.cz |
| C-H (Alkyl) | Stretch | 3000-2850 vscht.cz |
Advanced Spectrophotometric Methods in Research
Spectrophotometry, which measures the absorption of light as a function of wavelength, is a versatile tool in chemical analysis. Methods have been developed for the sensitive determination of various carbamates, particularly in environmental and biological samples. nih.gov These methods often involve a chemical reaction to produce a colored product that can be quantified using a spectrophotometer. nih.govakjournals.com For example, carbamates can be hydrolyzed under alkaline conditions to release a phenol (B47542), which is then coupled with a chromogenic reagent to form a dye. nih.gov The intensity of the color, measured by its absorbance at a specific wavelength, is directly proportional to the concentration of the carbamate.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the benzene (B151609) ring. The substitution pattern on the ring, including the two methoxy groups and the carbamate group, influences the exact position (λmax) and intensity of these absorption bands. These characteristic absorptions are useful for quantitative analysis, as the absorbance at λmax is proportional to the compound's concentration according to the Beer-Lambert law. akjournals.com The spectrum is typically recorded in a non-absorbing solvent like ethanol (B145695) or methanol.
| Transition Type | Chromophore | Typical Absorption Region (nm) |
| π → π | Aromatic Ring | 200-280 |
| n → π | Carbonyl (C=O) | >280 (often weak) |
Analytical Method Development for the Quantification of this compound in Research Matrices
The development of robust and reliable analytical methods is fundamental for the accurate quantification of chemical compounds in various research settings. For the specific compound this compound, a comprehensive review of publicly available scientific literature reveals a significant gap in dedicated research on analytical method development for its quantification in biological or environmental matrices.
While detailed, validated methods for the precise quantification of this compound are not available, the general principles of analytical chemistry allow for the extrapolation of potential strategies. These would typically involve modern chromatographic techniques coupled with sensitive detection methods. The development process would encompass several critical stages, from sample preparation to method validation, ensuring the data generated is both accurate and reproducible.
Hypothetical Methodological Approaches
Based on the analysis of structurally similar compounds, particularly other carbamates, two primary analytical techniques would be the most suitable for developing a quantification method for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both typically coupled with Mass Spectrometry (MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for the analysis of carbamate compounds due to its high sensitivity and selectivity. nih.govnih.govgoogleapis.com Carbamates can be thermally labile, making LC a more suitable separation technique than GC. scispec.co.th
Sample Preparation: A crucial step would be the efficient extraction of the analyte from the research matrix (e.g., plasma, urine, tissue homogenates, or environmental samples). A common and effective technique for a wide range of analytes in complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govgoogleapis.com This approach involves an initial extraction with an organic solvent like acetonitrile, followed by a cleanup step using a combination of salts and sorbents such as primary secondary amine (PSA), C18, and graphitized carbon black (GCB) to remove interfering matrix components like lipids, pigments, and organic acids. nih.gov
Chromatographic Separation: A reversed-phase C18 column would likely be employed for separation. nih.govnih.gov The mobile phase would typically consist of a gradient mixture of an aqueous component (e.g., water with a small percentage of formic acid or an ammonium (B1175870) acetate buffer) and an organic solvent (e.g., methanol or acetonitrile) to achieve optimal separation from other matrix components.
Mass Spectrometric Detection: Detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the necessary selectivity and sensitivity. nih.govnih.gov This would involve the selection of a specific precursor ion (the molecular ion of this compound) and one or more product ions generated through collision-induced dissociation.
Gas Chromatography-Mass Spectrometry (GC-MS): Although many carbamates are thermally labile, GC-MS can be a viable alternative, sometimes requiring derivatization to improve thermal stability and chromatographic behavior. scispec.co.thmdpi.com
Sample Preparation and Derivatization: Sample extraction could be performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Due to the potential thermal instability of the carbamate group, an in-port derivatization technique, such as flash alkylation (e.g., methylation), could be employed to create a more stable, volatile derivative suitable for GC analysis. scispec.co.th
Chromatographic Separation: A capillary column with a mid-polarity phase, such as a BPX-50, would be appropriate for separating the analyte from matrix interferences. scispec.co.th The oven temperature would be programmed to ramp up, allowing for the efficient elution of compounds based on their volatility.
Mass Spectrometric Detection: Detection would be achieved using a mass spectrometer, either in full scan mode for initial identification or, more commonly for quantification, in Selected Ion Monitoring (SIM) or MS/MS mode for enhanced sensitivity and specificity. mdpi.com
Method Validation Parameters
Once a method is developed, it must be rigorously validated according to established guidelines to ensure its suitability for the intended purpose. Key validation parameters that would need to be assessed include:
Linearity: Establishing a concentration range over which the detector response is directly proportional to the analyte concentration. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting calibration curve, which should ideally be >0.99. nih.govmdpi.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). Acceptance criteria typically require recovery to be within 85-115% and the relative standard deviation (RSD) to be less than 15%. nih.govnih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are critical for determining the sensitivity of the method. nih.govnih.gov
Selectivity and Specificity: Ensuring that the method can unequivocally measure the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte. mdpi.com
Matrix Effect: The effect of co-eluting, interfering substances from the matrix on the ionization of the target analyte. It is evaluated by comparing the response of the analyte in a pure solvent standard to its response in a matrix-matched standard. nih.gov
Stability: Assessing the stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability).
The following tables outline hypothetical parameters for potential LC-MS/MS and GC-MS methods for the analysis of this compound, based on common practices for similar compounds.
Table 1: Hypothetical LC-MS/MS Method Parameters
| Parameter | Proposed Condition |
|---|---|
| Instrument | HPLC coupled to a Triple Quadrupole Mass Spectrometer (MS/MS) |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min nih.gov |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: Hypothetical GC-MS Method Parameters
| Parameter | Proposed Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (MS) |
| Column | BPX-50 or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) scispec.co.th |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C scispec.co.th |
| Oven Program | Start at 70°C, ramp to 300°C |
| Injection Mode | Splitless (with potential for in-port derivatization) |
| Ionization Mode | Electron Ionization (EI) |
| Scan Type | Selected Ion Monitoring (SIM) or MS/MS |
Table 3: Illustrative Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85% - 115% (80% - 120% at LOQ) nih.gov |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) googleapis.com |
| LOD/LOQ | Dependent on sensitivity requirements of the study |
| Matrix Effect | Within acceptable range (e.g., 80% - 120%) |
It must be emphasized that the information presented here is a projection based on established analytical principles for related chemical structures. The actual development and validation of a method for this compound would require extensive empirical research to optimize all parameters and confirm its performance in specific research matrices.
Structure Activity Relationships Sar and Structure Mechanism Relationships Smr
Influence of Dimethoxy Substitution Pattern on Molecular Interactions
The methoxy (B1213986) groups are known to be electron-donating through resonance and electron-withdrawing through induction. In the 3,5-position, the resonance effect, which would increase electron density at the ortho and para positions, does not directly influence the carbamate (B1207046) linkage at the 1-position. However, the inductive effects of the two electronegative oxygen atoms can decrease the electron density of the aromatic ring. This electronic modulation can affect how the phenyl ring interacts with biological targets, such as through pi-stacking or cation-pi interactions. Studies on related compounds, such as 3,5-dimethoxy-phenethylamines, have shown that this substitution pattern can lead to significant binding affinities at certain receptors. frontiersin.org
Furthermore, the methoxy groups can act as hydrogen bond acceptors, potentially forming interactions with hydrogen bond donors in a receptor's binding pocket. The spatial arrangement of these groups in the 3 and 5 positions creates a specific pattern of potential hydrogen bond acceptors that can contribute to the molecule's binding affinity and selectivity.
Role of the Diethylcarbamate Moiety in Ligand-Target Binding
The diethylcarbamate moiety is a key functional group that plays a multifaceted role in the interaction of 3,5-Dimethoxyphenyl diethylcarbamate with its biological targets. This group consists of a carbamate linker (-O-CO-N<) with two ethyl groups attached to the nitrogen atom. Carbamates are recognized as important pharmacophores in medicinal chemistry due to their ability to engage in various non-covalent interactions. nih.gov
The two ethyl groups on the nitrogen atom contribute to the lipophilicity of the molecule, which can be important for crossing biological membranes and for engaging in hydrophobic interactions within a binding pocket. The size and conformation of these alkyl groups can also provide steric hindrance that may either promote or hinder binding to a specific target, thus influencing selectivity. The N,N-disubstituted nature of the carbamate in this compound makes it more resistant to hydrolysis compared to primary or secondary carbamates, which can contribute to a longer duration of action.
Conformational Analysis and its Impact on Biological Recognition
A key conformational feature of carbamates is the restricted rotation around the C-N bond of the carbamate group due to its partial double bond character. This can lead to the existence of different rotational isomers, or rotamers. For N,N-diethylcarbamates, the relative orientation of the ethyl groups can be described as syn or anti with respect to the carbonyl group. The energy barrier for this rotation can be significant, potentially leading to distinct populations of conformers at physiological temperatures.
Furthermore, rotation around the phenyl-oxygen bond and the oxygen-carbonyl bond will determine the orientation of the diethylcarbamate moiety relative to the 3,5-dimethoxyphenyl ring. Computational studies on related N,N-diethyl amides have shown the existence of stable gauche and cis conformers, with the relative population of each being influenced by the solvent polarity. nih.govresearchgate.net The preferred conformation will be the one that minimizes steric clashes and maximizes favorable intramolecular and intermolecular interactions. The specific conformation adopted by this compound upon binding to its biological target is likely to be the one that presents the key interacting groups in the optimal spatial arrangement for recognition.
Substituent Effects on Reaction Selectivity and Pathway Modulation
The electronic properties of the 3,5-dimethoxyphenyl group can influence the reactivity of the diethylcarbamate moiety. The two methoxy groups at the meta positions have a net electron-donating effect on the aromatic ring through resonance, which can influence the reactivity of the ester linkage. However, their inductive electron-withdrawing effect can also play a role.
In reactions involving the carbamate group, such as hydrolysis, the nature of the phenyl ring as a leaving group is important. The electron-donating nature of the methoxy groups would generally make the 3,5-dimethoxyphenoxy group a poorer leaving group compared to an unsubstituted phenoxy group, thus potentially slowing down hydrolysis reactions that proceed through cleavage of the aryl-oxygen bond. The reactivity of esters is dependent on several factors, and the electronic nature of the substituents on the aromatic ring can modulate the reaction pathways. kinampark.com For instance, in photochemical reactions of related dimethoxybenzoin esters, the substitution pattern has been shown to influence the mechanism of deprotection. nih.gov
The steric bulk of the two methoxy groups in the 3 and 5 positions is unlikely to cause significant steric hindrance at the carbamate ester linkage itself. However, these groups can influence the approach of reagents to the aromatic ring in reactions involving the phenyl group.
Comparative SAR Studies with Related Carbamate and Dithiocarbamate (B8719985) Compounds
To understand the specific contribution of the diethylcarbamate and the oxygen and sulfur atoms to the biological activity, it is insightful to compare this compound with its dithiocarbamate analogue, 3,5-Dimethoxyphenyl diethyl-dithiocarbamate, and other related carbamates. Dithiocarbamates are analogues of carbamates where both oxygen atoms of the carbamate group are replaced by sulfur atoms. mdpi.com
These structural and electronic differences often translate into different biological activity profiles. For instance, in some series of compounds, dithiocarbamates have shown different or enhanced biological activities, such as antitumor or antimicrobial effects, compared to their carbamate analogues. researchgate.net
Below are interactive data tables that illustrate the comparative structure-activity relationships.
Table 1: Comparison of Physicochemical Properties
| Compound | Moiety | Key Functional Group | Predicted LogP | Predicted Hydrogen Bond Acceptors |
| This compound | Diethylcarbamate | Carbonyl (C=O) | 2.8 | 3 |
| 3,5-Dimethoxyphenyl diethyldithiocarbamate | Diethyldithiocarbamate | Thiocarbonyl (C=S) | 3.5 | 2 |
Table 2: Hypothetical Comparative Biological Activity Profile
| Compound | Target A Affinity (IC50, nM) | Target B Affinity (IC50, nM) | In Vitro Metabolic Stability (t1/2, min) |
| This compound | 50 | 500 | 60 |
| Phenyl diethylcarbamate | 200 | 1000 | 45 |
| 3,5-Dimethoxyphenyl diethyldithiocarbamate | 150 | 250 | 90 |
Note: The data in Table 2 is hypothetical and for illustrative purposes to highlight potential differences based on general trends observed in medicinal chemistry.
The hypothetical data suggests that the 3,5-dimethoxy substitution enhances affinity for Target A compared to the unsubstituted phenyl analogue. The dithiocarbamate analogue shows a different selectivity profile and potentially greater metabolic stability. Such comparative studies are essential for fine-tuning the properties of a lead compound.
Molecular Interactions and Mechanistic Biochemical Studies
Enzyme Inhibition and Activation Mechanisms
3,5-Dimethoxyphenyl diethylcarbamate has been investigated for its modulatory effects on several enzyme systems. The carbamate (B1207046) moiety is a well-established pharmacophore known for its ability to interact with serine hydrolases, a class of enzymes that includes cholinesterases.
Carbamates, as a chemical class, are recognized for their inhibitory action on cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The general mechanism of inhibition by carbamates involves the carbamylation of the serine residue within the catalytic active site of the enzyme. researchgate.net This process renders the enzyme temporarily inactive. The inhibition is typically pseudo-irreversible, as the carbamylated enzyme can undergo slow hydrolysis to regenerate the active enzyme. acs.org
While specific kinetic data for this compound is not extensively documented in publicly available literature, the inhibitory potential can be inferred from studies on structurally related carbamates. For instance, computational molecular docking studies on similar carbamate compounds have identified key interactions within the AChE active site. These interactions often involve residues such as Tyr123, Tyr336, Tyr340, Phe337, and Trp285. plos.orgplos.org The nature and potency of inhibition are influenced by the substituents on both the carbamoyl (B1232498) nitrogen and the phenyl ring. The size and lipophilicity of these substituents can affect the compound's affinity for the enzyme's active site gorge. researchgate.net For some carbamates, the rate of carbamylation (k_i) and decarbamylation (k_r) are key determinants of their inhibitory profile. researchgate.net
| Enzyme | Interaction Type | Key Interacting Residues (Inferred from related compounds) | General Mechanism |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | Tyr123, Tyr336, Tyr340, Phe337, Trp285 | Carbamylation of active site serine |
| Butyrylcholinesterase (BChE) | Inhibition | - | Carbamylation of active site serine |
Beyond cholinesterases, the broader class of dithiocarbamates has been shown to inhibit carbonic anhydrases (CAs), which are zinc-containing metalloenzymes. unifi.it The inhibition mechanism involves the coordination of the dithiocarbamate (B8719985) group to the zinc ion in the enzyme's active site. While this compound is a carbamate and not a dithiocarbamate, the potential for interaction with metalloenzymes cannot be entirely ruled out without specific studies. Research on various sulfonamides incorporating dimethoxyphenyl moieties has demonstrated inhibitory activity against certain CA isoforms. nih.gov
Aldehyde oxidase (AO) is another enzyme of interest in drug metabolism, capable of oxidizing N-heterocyclic compounds. researchgate.net The susceptibility of a compound to AO-mediated metabolism is influenced by its electronic properties. researchgate.net While there is no direct evidence of this compound modulating AO, studies on the metabolism of 3,4-dimethoxyphenylethylamine have shown that aldehyde oxidase contributes to its conversion to 3,4-dimethoxyphenylacetic acid. nih.gov
Receptor Binding Profiling and Ligand-Receptor Dynamics
The receptor binding profile of this compound is not well-characterized in the available scientific literature. However, studies on other dimethoxy-substituted phenethylamines and amphetamines have shown interactions with various receptors, particularly serotonergic (5-HT) receptors. For example, 2,5-dimethoxyphenethylamine derivatives have been shown to bind to 5-HT1A, 5-HT2A, and 5-HT2C receptors. frontiersin.org The specific substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity.
Computational approaches, such as molecular dynamics simulations, are often employed to understand the dynamics of ligand-receptor interactions. nih.govunica.it These studies can reveal conformational changes in the receptor upon ligand binding and identify key residues involved in the interaction. Without specific experimental binding data for this compound, any discussion on its receptor interactions remains speculative and would be based on analogies to structurally related molecules.
Modulation of Intracellular Signaling Pathways in Research Models
The modulation of intracellular signaling pathways is typically a downstream effect of a compound's interaction with a specific enzyme or receptor. For instance, inhibition of AChE leads to an increase in acetylcholine (B1216132) levels, which can then activate cholinergic receptors and modulate various signaling cascades. Similarly, interaction with G protein-coupled receptors (GPCRs) can trigger a range of intracellular signaling events. mdpi.com
Given the lack of specific receptor binding data for this compound, its effects on intracellular signaling pathways have not been directly investigated. Research on natural products has shown that they can perturb various signaling pathways implicated in disease, such as the PI3K-AKT-mTOR and Hedgehog signaling pathways. nih.gov However, any potential effects of this compound on these or other pathways would first require the identification of its primary molecular targets.
Investigation of Molecular Targets in Preclinical In Vitro Systems
The identification of molecular targets is a crucial step in understanding the mechanism of action of a compound. This is often achieved through preclinical in vitro screening against a panel of enzymes and receptors.
| Assay Type | Purpose | Key Parameters Determined | Applicability to this compound |
|---|---|---|---|
| Ellman's Method | Quantify cholinesterase inhibition | IC50, Ki | Standard method for carbamates; specific data for this compound is lacking. |
| Radioligand Binding Assays | Determine receptor affinity | Ki, Bmax | Would be necessary to establish a receptor binding profile; no data currently available. |
| DESI-MS based assays | High-throughput screening of enzyme inhibition | IC50, Ki | A potential method for future studies. |
Computational Chemistry and Molecular Modeling Investigations
In Silico Analysis of Metabolic Transformation Pathways
Due to a lack of direct experimental or computational studies on the metabolic fate of this compound, in silico tools and knowledge-based models are employed to predict its metabolic transformation pathways. These predictions are derived from the established metabolic routes of structurally analogous compounds, including diethylcarbamates and dimethoxyphenyl derivatives. The primary metabolic transformations are anticipated to occur at the diethylcarbamate moiety and the dimethoxyphenyl ring, mediated largely by Cytochrome P450 (CYP) enzymes and hydrolases.
The predicted metabolic pathways for this compound primarily involve Phase I reactions, which introduce or expose functional groups, thereby increasing the compound's polarity and preparing it for subsequent Phase II conjugation reactions.
Predicted Phase I Metabolic Pathways:
N-Dealkylation: The diethylamino group of the carbamate (B1207046) moiety is a likely site for oxidative N-dealkylation by CYP enzymes. This process can occur sequentially, first removing one ethyl group to form an N-ethylcarbamate intermediate, followed by the removal of the second ethyl group to yield a primary carbamate. This is a common metabolic pathway for drugs and xenobiotics containing N,N-dialkylamino groups. wustl.eduacs.orgresearchgate.netnih.gov
O-Demethylation: The methoxy (B1213986) groups on the aromatic ring are susceptible to O-demethylation, another reaction frequently catalyzed by CYP isozymes. researchgate.netwisc.edursc.org This can happen at either the 3- or 5-position, leading to the formation of hydroxyphenyl derivatives. Sequential demethylation of both methoxy groups is also a plausible metabolic step.
Carbamate Hydrolysis: The ester linkage of the carbamate is a potential target for hydrolysis by esterases, such as carboxylesterases. nih.govresearchgate.net This reaction would cleave the molecule, yielding 3,5-dimethoxyphenol (B141022) and diethylamine (B46881).
Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another possible, though likely minor, metabolic pathway catalyzed by CYP enzymes. This would introduce a hydroxyl group at one of the available positions on the phenyl ring.
Predicted Phase II Metabolic Pathways:
The hydroxylated metabolites formed during Phase I, such as the products of O-demethylation and aromatic hydroxylation, are expected to undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion. The most common conjugation reactions are:
Glucuronidation: The addition of a glucuronic acid moiety to the newly formed hydroxyl groups.
Sulfation: The conjugation of a sulfonate group to the hydroxylated metabolites.
The following table summarizes the predicted metabolic transformations for this compound based on in silico analysis.
| Transformation Pathway | Enzyme Class (Predicted) | Metabolite(s) |
|---|---|---|
| N-De-ethylation | Cytochrome P450 (CYP) | 3,5-Dimethoxyphenyl ethylcarbamate |
| N,N-Di-de-ethylation | Cytochrome P450 (CYP) | 3,5-Dimethoxyphenyl carbamate |
| O-Demethylation | Cytochrome P450 (CYP) | 3-Hydroxy-5-methoxyphenyl diethylcarbamate and 5-Hydroxy-3-methoxyphenyl diethylcarbamate |
| Di-O-demethylation | Cytochrome P450 (CYP) | 3,5-Dihydroxyphenyl diethylcarbamate |
| Carbamate Hydrolysis | Esterases (e.g., Carboxylesterases) | 3,5-Dimethoxyphenol and Diethylamine |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated this compound |
| Glucuronidation/Sulfation | UGTs/SULTs | Glucuronide and sulfate conjugates of hydroxylated metabolites |
Advanced Applications in Chemical Biology Research
Utilization as Chemical Probes for Target Validation
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or organismal context. The process of using such a probe to confirm the role of a protein in a biological process is known as target validation. researchgate.net A well-characterized chemical probe should be potent, selective, and have a known mechanism of action. researchgate.net
For a compound like 3,5-Dimethoxyphenyl diethylcarbamate to be utilized as a chemical probe, it would first need to be identified as a modulator of a specific biological target. This is often achieved through high-throughput screening of compound libraries against a purified protein or a cell-based assay. Once a "hit" is identified, a rigorous process of medicinal chemistry optimization would be undertaken to improve its potency and selectivity.
Key characteristics of a chemical probe for target validation include:
| Characteristic | Description |
| Potency | The concentration of the compound required to elicit a desired biological effect. For a chemical probe, this is typically in the nanomolar to low micromolar range. |
| Selectivity | The ability of the compound to interact with the intended target over other proteins. This is often assessed by screening against a broad panel of related and unrelated targets. |
| Mechanism of Action | A clear understanding of how the compound interacts with its target (e.g., competitive inhibitor, allosteric modulator). |
| Cellular Activity | The ability of the compound to engage its target within a cellular environment and produce a measurable downstream effect. |
Should this compound be identified as a selective modulator of a novel protein target, it could be instrumental in validating the role of that protein in disease, potentially opening new avenues for therapeutic intervention.
Application in Organic Synthesis Method Development
The development of novel and efficient methods for the synthesis of organic molecules is a continuous endeavor in chemistry. Carbamates are a common functional group in pharmaceuticals and agrochemicals, and new methods for their synthesis are of significant interest.
While specific research on the application of this compound in the development of new synthetic methodologies is not available, the synthesis of carbamates, in general, is a well-explored area. researchgate.net The synthesis of this compound itself would likely involve the reaction of 3,5-dimethoxyphenol (B141022) with diethylcarbamoyl chloride or a related electrophilic carbamoylating agent.
Potential research in this area could involve:
Novel Catalytic Systems: Developing new catalysts (e.g., transition metal-based or organocatalysts) for the efficient and selective synthesis of aryl carbamates.
Green Chemistry Approaches: Exploring more environmentally friendly reaction conditions, such as the use of greener solvents or catalyst-free methods.
Scope and Limitations: Investigating the substrate scope of a new synthetic method by applying it to a wide range of phenols and amines to understand its versatility and limitations.
The development of a novel synthetic route to a class of compounds that includes this compound could be a valuable contribution to the field of organic chemistry.
Research into Agrochemical Mechanism of Action (excluding environmental impact or direct application data)
Many commercial agrochemicals, particularly insecticides, function by inhibiting the enzyme acetylcholinesterase (AChE). organic-chemistry.org Carbamates are a well-known class of AChE inhibitors. organic-chemistry.org They function by carbamylating a serine residue in the active site of the enzyme, leading to its temporary inactivation. nih.gov This inactivation results in the accumulation of the neurotransmitter acetylcholine (B1216132), leading to overstimulation of the nervous system and eventual death of the insect. organic-chemistry.org
Research into the mechanism of action of a potential agrochemical like this compound would involve a series of biochemical and physiological studies.
Key research steps would include:
| Research Step | Description |
| Enzyme Inhibition Assays | Quantifying the inhibitory potency (e.g., IC50 value) of the compound against AChE from the target pest species and comparing it to non-target species (e.g., mammals, beneficial insects) to assess selectivity. |
| Kinetics of Inhibition | Determining the type of inhibition (e.g., competitive, non-competitive, or mixed) and the rate of carbamylation and decarbamylation of the enzyme. |
| Structure-Activity Relationship (SAR) Studies | Synthesizing and testing a series of analogs of this compound to understand how structural modifications affect its inhibitory activity. This can provide insights into the binding interactions with the enzyme's active site. |
| In Vivo Studies | Observing the physiological effects of the compound on the target pest to confirm that the observed toxicity is consistent with the proposed mechanism of action. |
Understanding the precise molecular interactions between this compound and its target enzyme would be crucial for designing more effective and selective agrochemicals.
Development of Research Tools for Biochemical Pathway Interrogation
Small molecules that can selectively modulate the activity of specific enzymes or proteins are invaluable tools for interrogating biochemical pathways. By inhibiting or activating a particular step in a pathway, researchers can study the downstream consequences and elucidate the pathway's role in various cellular processes.
If this compound were found to be a potent and selective inhibitor of a particular enzyme, it could be developed into a research tool for studying the biochemical pathway in which that enzyme participates.
The development of such a research tool would involve:
Target Identification and Validation: Confirming the specific molecular target of the compound and demonstrating that its cellular effects are a direct result of modulating that target.
Characterization of Cellular Effects: Using a variety of cell-based assays to study how the compound affects cellular processes such as signaling, metabolism, and gene expression.
Development of a Negative Control: Synthesizing a structurally similar but biologically inactive analog of the compound to be used as a negative control in experiments. This helps to ensure that the observed effects are due to the specific on-target activity of the probe and not to off-target effects or general toxicity.
The availability of a well-characterized chemical probe for a specific biochemical pathway can significantly accelerate research and lead to new discoveries about the fundamental processes of life.
Future Directions in Research on 3,5 Dimethoxyphenyl Diethylcarbamate
Exploration of Novel Synthetic Pathways and Derivatization Strategies
Future research into 3,5-Dimethoxyphenyl diethylcarbamate would benefit from the exploration of novel synthetic pathways to improve efficiency, yield, and sustainability. Current synthetic methods, while effective, may rely on traditional techniques that can be resource-intensive. The development of new synthetic routes could involve biocatalysis or flow chemistry, which offer greener alternatives to conventional batch processing.
Derivatization is another key area for future investigation. By modifying the core structure of this compound, a library of new chemical entities could be created. These derivatives could be designed to have altered pharmacokinetic properties, increased potency, or novel functionalities. A systematic approach to derivatization, such as creating a scaffold library, would be essential for exploring the structure-activity relationship of this compound class. A potential derivatization strategy could involve the use of 3-nitrophenylhydrazine to target specific functional groups for metabolomic analysis. nih.gov
| Strategy | Potential Advantage | Example Modification |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Use of enzymes for the carbamoylation step |
| Flow Chemistry | Improved safety, scalability, and reaction control | Continuous synthesis in a microreactor system |
| Scaffold Hopping | Discovery of novel intellectual property | Replacement of the dimethoxyphenyl ring with a bioisostere |
| Functional Group Modification | Enhanced target binding or altered solubility | Introduction of fluorine or other halogens on the phenyl ring |
Elucidation of Undiscovered Molecular Interaction Mechanisms
Techniques such as affinity chromatography, surface plasmon resonance, and X-ray crystallography could be used to identify binding partners and elucidate the three-dimensional structure of the compound in complex with its targets. Understanding these interactions at an atomic level can provide insights into the compound's mode of action and guide the design of more selective and potent derivatives.
Integration with Advanced Omics Technologies in Mechanistic Studies
The use of "omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive, systems-level understanding of the biological effects of this compound. nih.govpmiscience.com These technologies can help to identify biomarkers of efficacy and toxicity, and to unravel the complex biological pathways that are modulated by the compound. For instance, multi-omics approaches have been used to elucidate the synergistic mechanisms of other compounds, such as polymyxin B and diethyldithiocarbamate. nih.gov
A multi-omics approach could reveal changes in gene expression, protein levels, and metabolite concentrations in response to treatment with this compound, offering a holistic view of its impact on cellular function. researchgate.net This can be particularly useful in understanding the compound's mechanism of action in complex diseases. nih.gov Pan-omics technologies are increasingly being used to study a variety of biological systems and traits. mdpi.com
| Omics Technology | Potential Application | Data Generated |
| Genomics | Identify genetic variations that influence response | Single nucleotide polymorphisms (SNPs), copy number variations (CNVs) |
| Transcriptomics | Profile changes in gene expression | Messenger RNA (mRNA) and non-coding RNA levels |
| Proteomics | Analyze alterations in protein expression and post-translational modifications | Protein abundance, phosphorylation, ubiquitination |
| Metabolomics | Measure changes in small molecule metabolites | Endogenous and exogenous metabolite concentrations |
Development of Advanced Computational Models for Predictive Research
Computational modeling and simulation are powerful tools that can accelerate the drug discovery and development process. nih.gov For this compound, the development of advanced computational models could be used to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, identify potential off-target effects, and guide the design of new derivatives with improved profiles.
Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed. These models can help to prioritize which compounds to synthesize and test in the laboratory, thereby saving time and resources. Predictive computational tools are being developed to model various processes, such as the diffusion of leachables from materials. nih.gov
| Computational Model | Purpose | Predicted Parameters |
| QSAR | Predict biological activity based on chemical structure | Potency, toxicity, solubility |
| Molecular Docking | Predict the binding mode and affinity of the compound to its target | Binding energy, protein-ligand interactions |
| Molecular Dynamics | Simulate the dynamic behavior of the compound and its target over time | Conformational changes, binding stability |
Potential for Material Science Applications at a Fundamental Level
Beyond its biological applications, the unique chemical structure of this compound suggests it may have potential uses in material science. The aromatic rings and carbamate (B1207046) group could allow it to participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding. These interactions are fundamental to the formation of self-assembling materials, liquid crystals, and functional polymers.
Future research could explore the incorporation of this compound as a monomer or additive in polymer synthesis. Its properties could potentially be tuned to create materials with novel optical, electronic, or mechanical properties. The study of its solid-state packing and crystal engineering could also reveal interesting properties that could be exploited in the design of new materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-dimethoxyphenyl diethylcarbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of aryl carbamates typically involves reacting 3,5-dimethoxyphenol with diethylcarbamoyl chloride under basic conditions (e.g., using NaH or K₂CO₃ as a base). Solvent choice (e.g., DMF or THF) and temperature control (room temperature to 50°C) significantly impact yield . For optimization, reaction monitoring via TLC or HPLC is recommended to identify intermediates and byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Statistical tools like ANOVA can validate reproducibility across batches .
Q. How can the structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare ¹H and ¹³C NMR spectra with literature data for 3,5-dimethoxyphenyl derivatives (e.g., δ ~6.3 ppm for aromatic protons, δ ~3.8 ppm for methoxy groups) .
- X-ray Diffraction : For crystalline samples, powder or single-crystal X-ray diffraction confirms bond angles and molecular packing, as demonstrated for analogous 3,5-dimethoxybenzyl bromide structures .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₁₃H₁₉NO₄, theoretical ~261.3 g/mol).
Q. What are the common degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- Hydrolytic Degradation : Expose the compound to buffered solutions (pH 1–13) at 25–60°C. Monitor hydrolysis of the carbamate group via LC-MS, noting cleavage to 3,5-dimethoxyphenol and diethylamine .
- Thermal Analysis : TGA/DSC identifies decomposition temperatures, while Arrhenius plots predict shelf-life under storage conditions.
Advanced Research Questions
Q. How do steric and electronic effects of the 3,5-dimethoxyphenyl group influence carbamate reactivity in nucleophilic substitution or enzyme inhibition studies?
- Methodological Answer : Computational modeling (DFT or molecular docking) quantifies steric hindrance and electron-donating effects of methoxy groups. For enzyme inhibition assays (e.g., cholinesterase), compare IC₅₀ values of this compound with analogs lacking methoxy substituents. Kinetic studies (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition mechanisms .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands) for this compound?
- Methodological Answer :
- Variable-Temperature NMR : Detect dynamic processes (e.g., hindered rotation of the carbamate group) causing splitting anomalies.
- 2D-COSY and HSQC : Assign overlapping proton signals in aromatic regions.
- IR Coupled with DFT : Compare experimental carbonyl stretches (~1700 cm⁻¹) with simulated spectra to identify hydrogen bonding or polymorphism .
Q. How can this compound be functionalized for targeted drug delivery or prodrug applications?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable linkers (e.g., ester or amide bonds) at the carbamate nitrogen. Assess release kinetics in simulated physiological fluids (e.g., PBS with esterases) .
- Click Chemistry : Modify the aryl ring with azide/alkyne groups for site-specific conjugation to nanoparticles or antibodies. Monitor reaction efficiency via MALDI-TOF .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for validating reproducibility in biological assays involving this compound?
- Methodological Answer :
- Triplicate Replicates : Perform all experiments in triplicate (n = 3) to assess intra-assay variability.
- Two-Way ANOVA : Compare dose-response curves across multiple cell lines or enzyme isoforms.
- EC₅₀/IC₅₀ Calculation : Use nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals .
Q. How can computational tools predict the environmental or toxicological profile of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
